1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene

Description

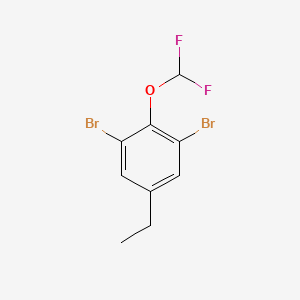

1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene is a halogenated aromatic compound featuring bromine atoms at the 1- and 3-positions, a difluoromethoxy group at the 2-position, and an ethyl substituent at the 5-position.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-(difluoromethoxy)-5-ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2F2O/c1-2-5-3-6(10)8(7(11)4-5)14-9(12)13/h3-4,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJKJVWAVMAAFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)Br)OC(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene typically involves the bromination of 2-(difluoromethoxy)-5-ethylbenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes:

Bromination: Introduction of bromine atoms into the benzene ring.

Substitution: Introduction of the difluoromethoxy group.

Alkylation: Addition of the ethyl group to the benzene ring.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 1,3-dihydroxy-2-(difluoromethoxy)-5-ethylbenzene or 1,3-diamino-2-(difluoromethoxy)-5-ethylbenzene.

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: Hydrogenated derivatives of the original compound.

Scientific Research Applications

1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism by which 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene exerts its effects depends on its interaction with molecular targets. The bromine atoms and difluoromethoxy group can participate in various chemical interactions, including:

Electrophilic Interactions: The bromine atoms can act as electrophiles, reacting with nucleophilic sites in biological molecules.

Hydrogen Bonding: The difluoromethoxy group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.

Pathways Involved: The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene

- Molecular Formula : C₈H₃Br₂F₅OS

- Molecular Weight : 401.98 g/mol

- Key Differences : Replaces the ethyl group with a trifluoromethylthio (-SCF₃) moiety.

- Implications : The -SCF₃ group is highly electron-withdrawing and lipophilic (higher XLogP3), which may enhance metabolic stability in pharmaceuticals but reduce solubility in polar solvents. The molecular weight (401.98 vs. ~370–380 estimated for the target compound) reflects the heavier sulfur and trifluoromethyl components .

1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene

- Molecular Formula : C₈H₄Br₃F₃

- Molecular Weight : 396.82 g/mol

- Key Differences : Substitutes difluoromethoxy with bromomethyl (-CH₂Br) and ethyl with trifluoromethyl (-CF₃).

- Implications : The bromomethyl group increases reactivity in nucleophilic substitutions, while -CF₃ enhances steric bulk and electron withdrawal. The lower molecular weight (396.82 vs. target) is due to the absence of oxygen in the substituent .

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene

- Molecular Formula : C₁₃H₄BrF₇O

- Molecular Weight : 389.06 g/mol

- Key Differences : Features a polyfluorinated aromatic core and a brominated difluoromethoxy side chain.

- Implications: The extensive fluorination increases lipophilicity (XLogP3 = 5.3) and thermal stability.

2,4-Dibromo-1,3-dimethoxy-5-methylbenzene

- Molecular Formula : C₉H₉Br₂O₂

- Molecular Weight : 308.98 g/mol

- Key Differences : Methoxy (-OCH₃) groups replace difluoromethoxy, and a methyl (-CH₃) group substitutes ethyl.

- Implications : Methoxy groups are less electron-withdrawing than difluoromethoxy, altering electronic density for electrophilic substitutions. The lower molecular weight (308.98 vs. target) reflects simpler substituents .

Physicochemical Properties and Reactivity

Electronic Effects

- Difluoromethoxy (-OCF₂H) : Stronger electron withdrawal than methoxy (-OCH₃) due to the electronegativity of fluorine, directing electrophilic attacks to specific ring positions.

- Ethyl (-C₂H₅) : A weakly electron-donating group that slightly increases electron density at the 5-position, contrasting with -CF₃ or -SCF₃ in analogs .

Lipophilicity and Solubility

- 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene : Estimated XLogP3 ≈ 4.5–5.0 (based on analogs), making it less polar than methoxy derivatives but more soluble than heavily fluorinated compounds.

- Comparison : The trifluoromethylthio analog (XLogP3 ~5.5–6.0) would exhibit lower aqueous solubility, limiting bioavailability in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene, and what key reaction conditions should be considered?

- Methodological Answer : Synthesis typically begins with halogenated benzene derivatives. Key steps include:

- Iodination/Metallation : Use n-BuLi in THF at −78°C to generate a reactive intermediate (e.g., aryl lithium species) for subsequent functionalization .

- Electrophilic Substitution : Introduce the difluoromethoxy group via reaction with difluoromethylating agents (e.g., ClCFOCH) under controlled conditions .

- Alkylation : Ethyl groups can be added via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura with ethyl boronic acids) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR confirm substitution patterns and difluoromethoxy group integrity .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic distribution, critical for detecting bromine/fluorine isotopic clusters .

- HPLC-PDA : Assess purity (>97%) and detect impurities (e.g., dehalogenated byproducts) using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are critical when handling brominated aromatic compounds like this derivative?

- Methodological Answer :

- Ventilation : Use fume hoods for all synthetic steps to avoid inhalation of volatile brominated intermediates .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats due to corrosive and toxic hazards .

- Spill Management : Neutralize brominated waste with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can computational chemistry methods predict the physicochemical properties and reactivity of halogenated aryl ethers like this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict stability of C-Br bonds under thermal stress .

- Molecular Dynamics Simulations : Model solubility in organic solvents (e.g., DCM, THF) using Hansen solubility parameters .

- Software Tools : ACD/Labs or Gaussian for predicting logP (lipophilicity) and pKa (acidity of difluoromethoxy group) .

Q. What role does the difluoromethoxy group play in modulating the biological activity of pharmaceutical candidates derived from this compound?

- Methodological Answer :

- Metabolic Stability : The difluoromethoxy group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life in vivo .

- Target Binding : Fluorine’s electronegativity improves binding affinity to hydrophobic enzyme pockets (e.g., PCSK9 inhibitors) via dipole interactions .

- Experimental Validation : Perform SAR studies by synthesizing analogs with -OCH, -OCF, and -OCFH groups to compare potency .

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic aromatic substitution reactions involving polyhalogenated benzene derivatives?

- Methodological Answer :

- Directing Effects : Bromine’s ortho/para-directing nature guides nucleophilic attack to specific positions. Ethyl and difluoromethoxy groups further influence steric/electronic environments .

- Kinetic vs. Thermodynamic Control : Use low temperatures (−78°C) to favor kinetic products (e.g., meta-substitution) versus higher temperatures for thermodynamic outcomes .

- Isotopic Labeling : Employ deuterated analogs (e.g., CD derivatives) to track substitution pathways via H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.